2-Fluoro-1-methyl-1H-imidazole
Overview
Description
2-Fluoro-1-methyl-1H-imidazole is a fluorinated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their versatility and presence in various biologically active molecules, pharmaceuticals, and agrochemicals
Scientific Research Applications
2-Fluoro-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets
Mode of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction of 2-Fluoro-1-methyl-1H-imidazole with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities . The specific effects of this compound at the molecular and cellular level require further investigation.
Future Directions
Imidazole and its derivatives have a broad range of applications in medicinal chemistry. The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . Recent advances in the synthesis of substituted imidazoles highlight the potential for future developments in this area .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methyl-1H-imidazole typically involves the lithiation of 1-methylimidazole followed by treatment with a fluorinating agent. One common method includes the use of fluorine-containing reagents such as fluorine gas or other fluorinating agents like N-fluorobenzenesulfonimide (NFSI) . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the fluorination process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The compound can form larger heterocyclic structures through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction reactions can lead to different oxidation states of the imidazole ring .
Comparison with Similar Compounds
1-Methylimidazole: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Chloro-1-methyl-1H-imidazole: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
2-Bromo-1-methyl-1H-imidazole: Contains a bromine atom, which can affect its chemical behavior and biological activity.
Uniqueness: 2-Fluoro-1-methyl-1H-imidazole is unique due to the presence of the fluorine atom, which can significantly enhance its stability, lipophilicity, and binding affinity to biological targets. These properties make it a valuable compound in drug development and other scientific research areas .
Properties
IUPAC Name |
2-fluoro-1-methylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2/c1-7-3-2-6-4(7)5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDNIOXZELJKBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499066 | |
Record name | 2-Fluoro-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66787-69-7 | |
Record name | 2-Fluoro-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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